![molecular formula C15H16N4O4S B2959017 2-氨基-4-(3,4-二甲氧基苯乙基)噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 898132-46-2](/img/structure/B2959017.png)

2-氨基-4-(3,4-二甲氧基苯乙基)噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

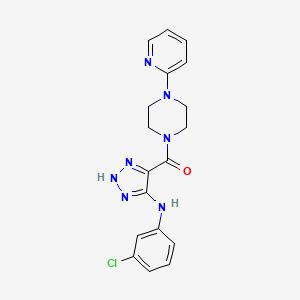

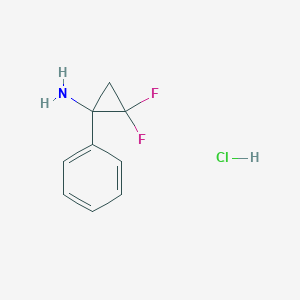

The compound “2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to the class of thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a series of chemical reactions . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored . A concise synthesis of novel 2,6-substituted 5-arylthiazolo-[4,5-d]pyrimidin-7(6H)-ones has been reported .Molecular Structure Analysis

The molecular structure of these compounds includes a thiazolo[4,5-d]pyrimidin-7(6H)-one core . This core is interesting for drug discovery . The compounds have been investigated for various biological activities, including as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For example, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide information about the functional groups present in the molecule .科学研究应用

合成和表征

由于具有重要的生物活性,研究人员已经开发了合成多核杂环化合物(包括噻唑并嘧啶)的方法。例如,El-Gazzar 等人(2006 年)制备了噻吩并嘧啶衍生物,包括与噻唑环稠合的那些,以探索它们的生物活性。这些化合物显示出作为腺苷激酶抑制剂、血小板聚集抑制剂的潜力,并表现出抗白血病和抗癌活性 (El-Gazzar、Hussein 和 Aly,2006 年)。

药理学应用

对噻唑并嘧啶衍生物的探索已扩展到药理学应用,包括抗炎、镇痛和抗菌活性。Abu‐Hashem 等人(2020 年)合成了新的苯二呋喃基;1,3,5-三嗪;1,3,5-恶二氮杂卓;以及源自维斯那金酮和凯林酮的噻唑并嘧啶。这些化合物经过筛选,对环氧合酶-1/2 (COX-1/2) 具有抑制作用,并表现出显着的镇痛和抗炎活性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020 年)。

抗癌和抗菌作用

Sukanya 等人(2022 年)关于噻唑并嘧啶衍生物合成的另一项研究突出了它们对癌细胞系的潜在细胞毒作用,以及显着的抗炎作用。这表明吸电子基团在增强这些化合物的效力中具有重要性 (Sukanya、Venkatesh、Rao 和 Joy,2022 年)。

未来方向

The development of novel TopI inhibitors aimed to overcome the defects of current topoisomerase I inhibitors has achieved considerable interest . The future directions in this field could involve the design and synthesis of more potent and selective inhibitors based on the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold .

属性

IUPAC Name |

2-amino-4-[2-(3,4-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-22-9-4-3-8(7-10(9)23-2)5-6-19-12-11(24-14(16)17-12)13(20)18-15(19)21/h3-4,7H,5-6H2,1-2H3,(H2,16,17)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBGUZPNAXSKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)

![2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride](/img/structure/B2958947.png)

![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)

![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)

![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)